N-cyclohexyl-2-[4-[3-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide
Description
N-cyclohexyl-2-[4-[3-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Properties
IUPAC Name |
N-cyclohexyl-2-[4-[3-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c28-20(24-18-6-2-1-3-7-18)14-25-9-11-26(12-10-25)21(29)17-5-4-8-19(13-17)27-16-22-15-23-27/h4-5,8,13,15-16,18H,1-3,6-7,9-12,14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHFTOVEOSEIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-2-[4-[3-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry".
Attachment of the benzoyl group: The triazole ring is then reacted with a benzoyl chloride to introduce the benzoyl group.
Formation of the piperazine ring: The benzoyl-triazole intermediate is then reacted with piperazine to form the piperazine ring.
Attachment of the cyclohexyl group: Finally, the piperazine derivative is reacted with cyclohexylamine to introduce the cyclohexyl group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
N-cyclohexyl-2-[4-[3-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclohexyl-2-[4-[3-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent.
Antibacterial Agents: Triazole derivatives, including this compound, have demonstrated significant antibacterial activity and are being explored as potential antibacterial agents.
Carbonic Anhydrase Inhibitors: The compound has shown potential as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[4-[3-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets. For example, as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation and survival. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active site residues of target enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
N-cyclohexyl-2-[4-[3-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
